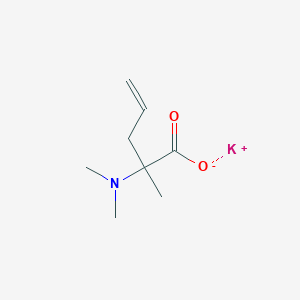

Potassium;2-(dimethylamino)-2-methylpent-4-enoate

Description

Potassium;2-(dimethylamino)-2-methylpent-4-enoate is a potassium salt of a substituted pentenoic acid derivative. Its molecular formula is C₉H₁₆NO₂⁻·K⁺, featuring a dimethylamino group at the 2-position, a methyl substituent at the same carbon, and a conjugated double bond at the 4-position of the pentenoate backbone . This compound is commercially available as a specialty chemical for organic synthesis, with pricing listed at €665.00 for 50 mg and €1,849.00 for 500 mg, indicating its high value in research applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-(dimethylamino)-2-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.K/c1-5-6-8(2,7(10)11)9(3)4;/h5H,1,6H2,2-4H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEQNKKJBUOUFW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)[O-])N(C)C.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Potassium 2-(dimethylamino)-2-methylpent-4-enoate, also known as potassium 2-(dimethylamino)pent-4-enoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a potassium ion and a 2-(dimethylamino)pent-4-enoate moiety. Its molecular formula is C₇H₁₃KNO₂, with a molecular weight of approximately 202.3 g/mol. The presence of the dimethylamino group enhances its chemical reactivity and may contribute to its biological activity.

Biological Activity Overview

Research indicates that potassium 2-(dimethylamino)-2-methylpent-4-enoate may exhibit various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential antimicrobial applications for this compound.

- Anti-inflammatory Effects : The structural characteristics of the compound may allow it to modulate inflammatory responses, which is critical in conditions such as arthritis and other inflammatory diseases.

- Drug Delivery Enhancement : The dimethylamino group is known to improve membrane permeability, potentially enhancing the delivery of therapeutic agents.

The biological activity of potassium 2-(dimethylamino)-2-methylpent-4-enoate is primarily attributed to its interaction with biological molecules:

- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction may alter metabolic pathways, leading to various therapeutic effects.

- Receptor Binding : It may interact with cellular receptors, influencing signaling pathways that regulate cell function and response.

- Membrane Permeability : The dimethylamino group likely enhances the compound's ability to cross cell membranes, facilitating its action within cells.

Antimicrobial Activity

A study examining similar compounds found that those with dimethylamino groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that potassium 2-(dimethylamino)-2-methylpent-4-enoate could possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent .

Anti-inflammatory Potential

Research into compounds with similar structures has indicated potential anti-inflammatory effects. For instance, studies on related dimethylamino compounds have shown they can inhibit pro-inflammatory cytokines in vitro, suggesting that potassium 2-(dimethylamino)-2-methylpent-4-enoate might also exhibit such effects .

Drug Delivery Applications

The enhanced membrane permeability associated with the dimethylamino group suggests that this compound could be utilized in drug delivery systems. Preliminary studies indicate that it may improve the bioavailability of co-administered drugs by facilitating their transport across cellular membranes .

Comparative Analysis

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Potassium 2-(dimethylamino)-2-methylpent-4-enoate | Dimethylamino group; pentene backbone | Antimicrobial, anti-inflammatory |

| Potassium 2-(dimethylamino)but-3-enoate | Similar structure but shorter chain | Antimicrobial |

| Other Dimethylamino Compounds | Varying alkyl groups | Drug delivery enhancement |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(Dimethylamino)Pent-4-Enoate

The ester analog, methyl 2-(dimethylamino)pent-4-enoate (CAS 59415-13-3), shares the same core structure but replaces the potassium counterion with a methyl group. Key differences include:

- Solubility : The potassium salt is water-soluble due to its ionic nature, whereas the methyl ester is lipid-soluble, favoring organic solvents .

- Reactivity : The potassium salt acts as a strong base/nucleophile in polar aprotic solvents, while the ester participates in electrophilic substitutions or hydrolysis reactions .

- Synthesis : The ester is synthesized via acid-catalyzed esterification, while the potassium salt is derived through neutralization of the corresponding carboxylic acid with potassium hydroxide .

Table 1: Physical-Chemical Comparison

| Property | Potassium Salt | Methyl Ester |

|---|---|---|

| Molecular Formula | C₉H₁₆NO₂⁻·K⁺ | C₈H₁₅NO₂ |

| Molecular Weight (g/mol) | ~213.3 | 157.21 |

| Solubility | Water, polar solvents | Organic solvents (e.g., DCM, THF) |

| Applications | Ionic intermediates, chiral synthesis | Esterification, coupling reactions |

Other Potassium Salts of Carboxylic Acids

Potassium salts of carboxylic acids, such as potassium 3-indoleacetate (CAS listed in ) and potassium acetate , share ionic character but differ in biological and chemical behavior:

- Thermal Stability: Potassium salts of aliphatic acids (e.g., potassium acetate) decompose at high temperatures (>300°C), while the conjugated double bond in the pentenoate derivative may reduce thermal stability .

Dimethylamino-Containing Analogues

Compounds with dimethylamino groups, such as 3-(2-(dimethylamino)ethyl)-5-benzylidene rhodanine derivatives () and 2-(dimethylamino)ethyl ester chromenone derivatives (), highlight functional group influences:

- Electronic Effects: The dimethylamino group acts as an electron donor, enhancing resonance stabilization in aromatic systems (e.g., chromenones) . In the pentenoate salt, this group increases nucleophilicity at the α-carbon.

- Biological Activity: Rhodanine derivatives exhibit antimicrobial properties (IC₅₀: 10–50 µg/mL), whereas the pentenoate salt is primarily a synthetic intermediate without noted bioactivity .

Table 2: Functional Group Impact

| Compound Type | Key Feature | Reactivity/Application |

|---|---|---|

| Potassium pentenoate salt | Ionic, polar | Nucleophilic substitutions |

| Rhodanine derivatives | Thioxothiazolidinone core | Antimicrobial agents |

| Chromenone esters | Conjugated carbonyl system | Fluorescent probes, enzyme inhibitors |

Q & A

Q. What strategies can enhance the compound’s utility in peptide-mimetic drug design?

- Methodological Answer : Incorporate the pentenoate moiety as a conformationally restricted scaffold in peptidomimetics. Use solid-phase synthesis with Fmoc-protected derivatives. Assess bioavailability via parallel artificial membrane permeability assays (PAMPA) and metabolic stability in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.